REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:14])[C:6]([CH3:8])([CH3:7])[O:5][B:4]([C:9]2[CH:10]=[N:11][NH:12][CH:13]=2)[O:3]1.[CH:15]1[C:24]2[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=2)[CH:18]=[CH:17][CH:16]=1.[C:25](#N)C.C(=O)([O-])[O-].[Cs+].[Cs+]>>[CH:23]1[C:24]2[C:19](=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH:20]=[CH:21][C:22]=1[CH2:25][N:12]1[CH:13]=[C:9]([B:4]2[O:5][C:6]([CH3:7])([CH3:8])[C:2]([CH3:14])([CH3:1])[O:3]2)[CH:10]=[N:11]1 |f:3.4.5|
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
CC1(OB(OC1(C)C)C=1C=NNC1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
cesium carbonate
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Type
|
CUSTOM
|
Details
|
after stirring for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This was partitioned between ethyl acetate and brine
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1=C(C=CC2=CC=CC=C12)CN1N=CC(=C1)B1OC(C(O1)(C)C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.17 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |